

How to use PF-06445974 in positron emission tomography (PET) imaging

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Compound of Interest		
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Application Notes and Protocols: PF-06445974 for PET Imaging

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing the novel phosphodiesterase-4B (PDE4B) preferring radioligand, [18F]**PF-06445974**, in positron emission tomography (PET) imaging. This document outlines the mechanism of action, key quantitative data, and detailed experimental protocols for preclinical and clinical research.

Introduction

[18F]**PF-06445974** is a promising PET tracer for in vivo quantification of PDE4B, an enzyme that plays a crucial role in cyclic adenosine monophosphate (cAMP) signaling.[1][2] Dysregulation of PDE4B has been implicated in various central nervous system (CNS) disorders, including depression, dementia, and neuroinflammation.[3][4][5] PET imaging with [18F]**PF-06445974** allows for the non-invasive assessment of PDE4B expression and occupancy, facilitating drug development and a deeper understanding of its role in disease.[6]

Mechanism of Action: Phosphodiesterase-4 (PDE4) is a key enzyme family responsible for hydrolyzing the second messenger cAMP.[8][9] By inhibiting PDE4B, [18F]**PF-06445974** allows



for the visualization and quantification of this specific enzyme subtype in the brain and other tissues.[1][10]

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo characteristics of **PF-06445974**.

Table 1: In Vitro Binding Affinity and Selectivity

Target	IC50 (nM)	Reference
PDE4B	<1	[11][12]
PDE4A	4.7	[4][11][12]
PDE4C	17	[4][11][12]
PDE4D	36	[4][11][12]
PDE10	2290	[11][13]
PDE5A	4640	[11][13]
GABAA	3850 (Ki)	[11][13]

Table 2: Preclinical and Clinical PET Imaging Parameters



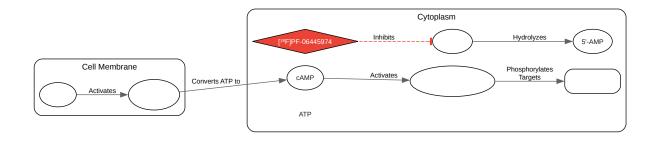
Species	Study Type	Injected Dose	Scan Duration	Key Findings	Reference
Rat	Neuroinflam mation (LPS model)	Not specified	Not specified	Increased uptake in response to inflammation.	[1]
Depression Model (CUMS)	Not specified	Not specified	Increased PDE4B expression in hippocampus and cortex.	[2]	
Neuropharma cokinetics	0.1 mg/kg (IV)	Not specified	High brain permeability (Total Brain:Plasma = 0.76).	[12]	_
Mouse	Blocking Studies	80 μCi	60 min	Pre-treatment with PF- 06445974 (3 mg/kg) significantly reduced radioligand uptake.	[14][15]
Monkey (Rhesus & Cynomolgus)	Baseline & Blocking	Not specified	75 min (blocked scan)	Good brain uptake, high specific binding. 92% blockade of SUV ₁₀₋₆₀ with 0.1 mg/kg PF-06445974.	[3][4]



Human	First-in- Human, Healthy Volunteers	Up to 5 mCi	Up to 4 hours	Widespread brain uptake, highest in the thalamus. Average whole-brain V⊤ of 9.5 ± 2.4 mL⋅cm ⁻³ .	[3][4][6][16]
Dosimetry	2 mCi (whole body), 5 mCi (brain)	Not specified	To assess radiation-absorbed doses.	[6]	

Signaling Pathway and Experimental Workflow

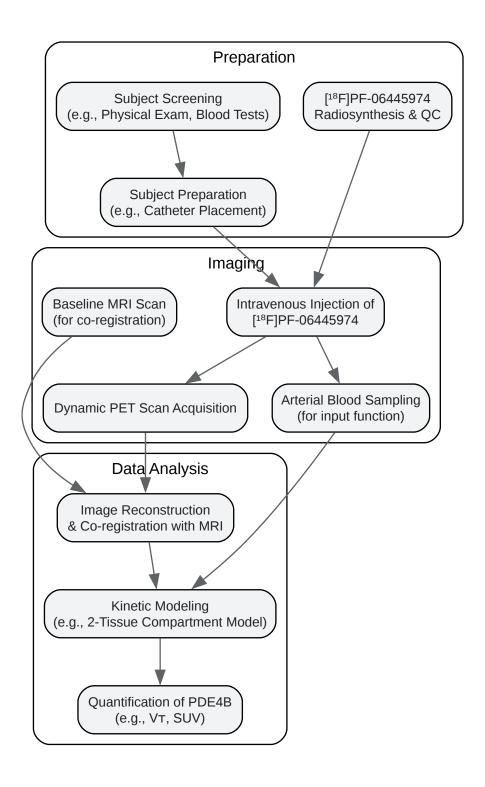
The following diagrams illustrate the relevant biological pathway and a general workflow for a PET imaging study using [18F]**PF-06445974**.



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Figure 1: Simplified cAMP signaling pathway showing the role of PDE4B and the inhibitory action of **PF-06445974**.





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Figure 2: General experimental workflow for a [18F]PF-06445974 PET imaging study.

Experimental Protocols



The following are generalized protocols based on published studies. Researchers should adapt these protocols to their specific experimental needs and institutional guidelines.

Protocol 1: Preclinical PET Imaging in Rodents (Neuroinflammation Model)

Objective: To assess changes in PDE4B expression in a rat model of lipopolysaccharide (LPS)-induced neuroinflammation.

Materials:

- [18F]PF-06445974
- Anesthesia (e.g., isoflurane)
- PET/CT or PET/MR scanner
- LPS
- Stereotaxic apparatus
- · Control and LPS-treated rats

Procedure:

- Induction of Neuroinflammation:
 - Anesthetize rats and place them in a stereotaxic frame.
 - Perform a unilateral intracerebral injection of LPS into the desired brain region (e.g., striatum).[1]
- Radiotracer Administration:
 - At the desired time point post-LPS injection (e.g., 24 hours or 8 days), anesthetize the rat.
 [1]
 - Administer a bolus intravenous injection of [18F]PF-06445974 via the tail vein.



- PET Imaging:
 - Immediately after injection, begin a dynamic PET scan for a duration of 60-90 minutes.
 - Monitor vital signs throughout the scan.
- Data Analysis:
 - Reconstruct PET images and co-register with an anatomical atlas or MRI if available.
 - Define regions of interest (ROIs) for the inflamed and contralateral control regions.
 - Calculate standardized uptake values (SUV) or perform kinetic modeling to determine the distribution volume (VT).
 - Compare the uptake in the LPS-injected region to the control region.
- Blocking/Displacement Studies (Optional):
 - To confirm specificity, a separate cohort of animals can be pre-treated with a non-radioactive PDE4 inhibitor (e.g., rolipram at 1 mg/kg or PF-06445974 at 0.4 mg/kg) prior to radiotracer injection.

Protocol 2: Clinical PET Imaging in Humans (Healthy Volunteers or Patient Populations)

Objective: To quantify PDE4B density in the human brain.

Materials:

- [18F]**PF-06445974** (produced under cGMP guidelines)
- PET/CT or PET/MR scanner
- · Arterial line insertion kit
- Automated blood sampler and gamma counter



MRI of the subject's brain

Procedure:

- Subject Preparation:
 - Obtain informed consent as per institutional review board (IRB) approval.[4]
 - Perform screening assessments, including physical examination and blood tests.[16]
 - Insert a catheter into a peripheral vein for radiotracer injection and an arterial line (typically in the radial artery) for blood sampling.[6][16]
- Imaging Acquisition:
 - Position the subject in the PET scanner.
 - Perform a head MRI for anatomical co-registration if not done previously.[16]
 - Administer an intravenous bolus injection of [18F]PF-06445974 (e.g., up to 5 mCi).[6]
 - Begin a dynamic PET scan of the brain for up to 4 hours.[16]
 - Collect serial arterial blood samples throughout the scan to measure the concentration of the parent radioligand and its metabolites.[3][4]
- Blood Sample Analysis:
 - Centrifuge blood samples to separate plasma.
 - Analyze plasma samples using high-performance liquid chromatography (HPLC) to determine the fraction of radioactivity corresponding to the parent [18F]PF-06445974.[3]
- Data Analysis:
 - Reconstruct the dynamic PET images.
 - Co-register the PET images with the subject's MRI.



- Define ROIs on the MRI for various brain regions (e.g., thalamus, cortex, striatum).
- Generate time-activity curves (TACs) for each ROI.
- Use the arterial input function (metabolite-corrected plasma TAC) and the brain TACs to perform kinetic modeling, typically using a two-tissue compartment model, to estimate the total distribution volume (VT).[3][4][17]

Conclusion

[18F]**PF-06445974** is a valuable tool for PET imaging of PDE4B in both preclinical and clinical settings.[3][10] It demonstrates high affinity and selectivity for PDE4B, with good brain permeability.[4][7] While a minor accumulation of a radiometabolite in the brain has been noted, the error is considered small (~10%), and the radioligand is deemed suitable for clinical studies.[3][4] These protocols provide a foundation for researchers to design and execute robust PET imaging studies to investigate the role of PDE4B in health and disease.

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